molecular formula C18H16N2O4 B5212135 N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}benzamide

N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}benzamide

Cat. No. B5212135
M. Wt: 324.3 g/mol
InChI Key: OAVFTPMXKLWWEH-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}benzamide, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. BRL-15572 is a selective antagonist of the cannabinoid receptor 1 (CB1) and has been shown to have promising effects in several scientific research applications.

Mechanism of Action

N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}benzamide is a selective antagonist of the CB1 receptor, which is primarily found in the brain and is responsible for the psychoactive effects of cannabis. By blocking the CB1 receptor, N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}benzamide reduces the activity of the endocannabinoid system, which is involved in the regulation of appetite, metabolism, and reward.
Biochemical and Physiological Effects:
N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}benzamide has been shown to have several biochemical and physiological effects. It reduces food intake, body weight gain, and adiposity in animal models of obesity. It also improves glucose tolerance and insulin sensitivity in obese mice. In addition, it has been shown to reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}benzamide has several advantages for lab experiments. It is a selective antagonist of the CB1 receptor, which makes it a useful tool for studying the role of the endocannabinoid system in various physiological processes. However, it also has some limitations. It has a relatively short half-life, which means that it needs to be administered frequently in animal studies. In addition, it has poor solubility in water, which can make it difficult to administer.

Future Directions

There are several future directions for the study of N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}benzamide. One area of research is the development of more potent and selective CB1 receptor antagonists. Another area of research is the investigation of the potential therapeutic applications of N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}benzamide in humans. It has shown promising effects in animal models of obesity, diabetes, and addiction, and further research is needed to determine its safety and efficacy in humans. Finally, the role of the endocannabinoid system in various physiological processes is still not fully understood, and further research is needed to elucidate its mechanisms of action.

Synthesis Methods

The synthesis of N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}benzamide involves several steps, starting with the reaction of 2-(1,3-benzodioxol-5-yl)acetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with methylamine to form the methylamide intermediate, which is further reacted with vinyl magnesium bromide to yield N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}benzamide.

Scientific Research Applications

N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}benzamide has been extensively studied for its potential therapeutic applications in several scientific research areas. It has been shown to have promising effects in the treatment of obesity, diabetes, and addiction. In one study, N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}benzamide was found to reduce food intake and body weight gain in rats fed a high-fat diet. In another study, it was found to improve glucose tolerance and insulin sensitivity in obese mice.

properties

IUPAC Name

N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-19-18(22)14(20-17(21)13-5-3-2-4-6-13)9-12-7-8-15-16(10-12)24-11-23-15/h2-10H,11H2,1H3,(H,19,22)(H,20,21)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVFTPMXKLWWEH-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=CC1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C(=C/C1=CC2=C(C=C1)OCO2)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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